

# Technical Guide: o-Fluoroacetophenone (2'-Fluoroacetophenone)

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## Compound of Interest

Compound Name: 2-Fluoroacetophenone

Cat. No.: B1329501

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This technical guide provides an in-depth overview of o-fluoroacetophenone, a key building block in synthetic organic chemistry and drug discovery. This document outlines its fundamental physicochemical properties, a detailed protocol for the experimental determination of its molecular weight via mass spectrometry, and visual representations of the analytical workflow.

## Core Compound Data

o-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is an aromatic ketone with a fluorine substituent at the ortho position of the phenyl ring.<sup>[1]</sup> This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	138.14 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	445-27-2	<a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[4]</a>
Boiling Point	187-189 °C	<a href="#">[5]</a>
Density	1.137 g/mL at 20 °C	<a href="#">[5]</a>

## Experimental Determination of Molecular Weight by Mass Spectrometry

The molecular weight of o-fluoroacetophenone can be accurately determined using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules.[\[2\]](#)[\[6\]](#) Electron Ionization (EI) is a common and suitable method for the analysis of relatively small, volatile, and thermally stable molecules like o-fluoroacetophenone.[\[3\]](#)

## Experimental Protocol

### 1. Sample Preparation:

- **Dissolution:** Prepare a stock solution of o-fluoroacetophenone by dissolving a small amount (e.g., 1 mg) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.[\[7\]](#)
- **Dilution:** Dilute the stock solution with the same solvent to a final concentration suitable for mass spectrometry, typically in the range of 10-100 µg/mL.[\[7\]](#) The optimal concentration may vary depending on the instrument's sensitivity.
- **Filtration:** To prevent contamination and potential blockages of the instrument's sample introduction system, filter the final diluted sample through a 0.22 µm syringe filter.[\[7\]](#)[\[8\]](#)

- Vial Transfer: Transfer the filtered sample into a clean, standard 2 mL autosampler vial with a screw cap and a soft septum.[7]

## 2. Instrumentation and Parameters:

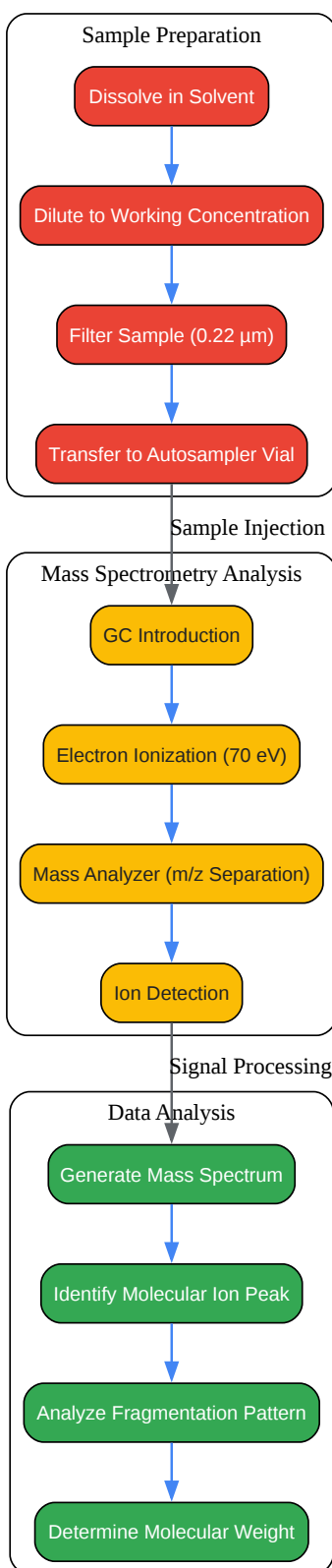
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.
- Ionization Method: Electron Ionization (EI).
- Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) system for separation from any potential impurities.
- Ionization Energy: A standard electron energy of 70 eV is typically used to induce ionization and fragmentation, providing a reproducible mass spectrum that can be compared with library data.
- Source Temperature: Maintain the ion source at a temperature sufficient to keep the analyte in the gas phase without causing thermal degradation (e.g., 200-250 °C).
- Mass Analyzer: The mass analyzer separates the generated ions based on their  $m/z$  ratio.
- Detector: An electron multiplier or similar detector records the abundance of the ions at each  $m/z$  value.

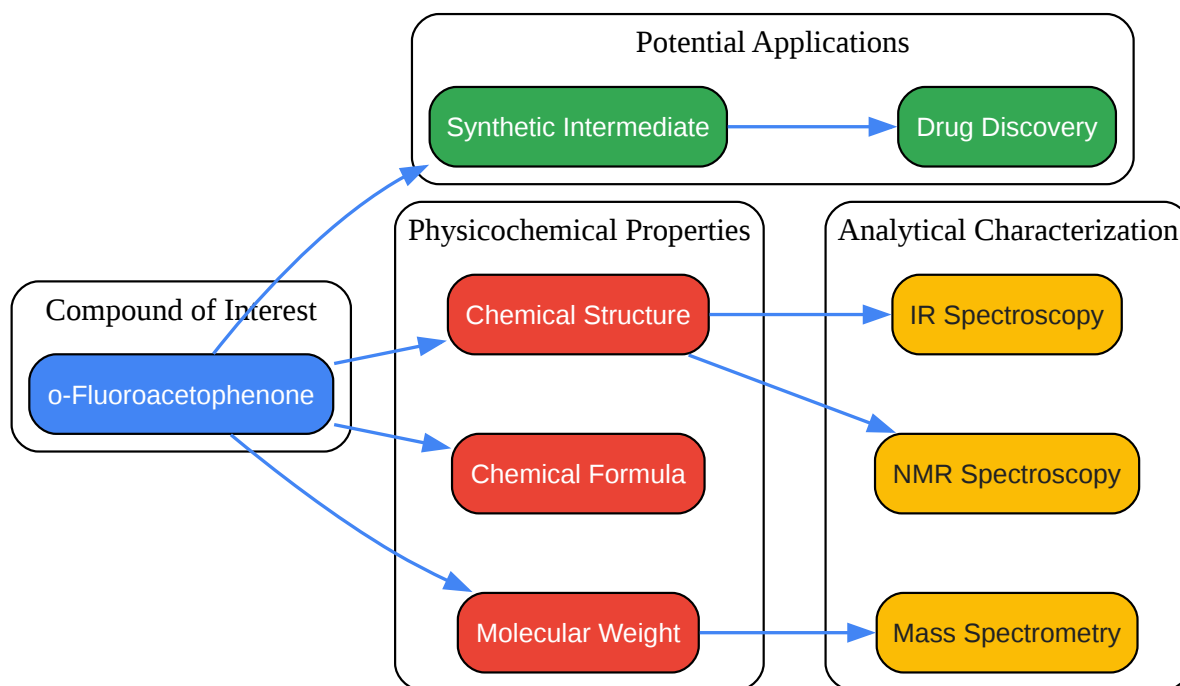
## 3. Data Acquisition and Analysis:

- Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant mass range (e.g.,  $m/z$  40-200).
- Molecular Ion Peak Identification: The primary goal is to identify the molecular ion peak ( $M^{+•}$ ), which represents the intact o-fluoroacetophenone molecule that has lost one electron. [9] This peak will be the one with the highest mass-to-charge ratio in the spectrum, corresponding to the molecular weight of the compound.[9] For o-fluoroacetophenone, this peak is expected at an  $m/z$  of approximately 138.

- **Fragmentation Pattern Analysis:** The high energy of electron ionization will cause the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern can provide structural confirmation. Common fragments for aromatic ketones include the loss of the methyl group ( $\text{CH}_3$ ) or the entire acetyl group ( $\text{COCH}_3$ ).
- **Data Interpretation:** The mass spectrum is plotted as relative abundance versus  $m/z$ . The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%. The molecular weight is determined from the  $m/z$  value of the molecular ion peak. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

## Visualizations





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